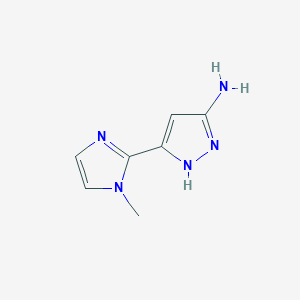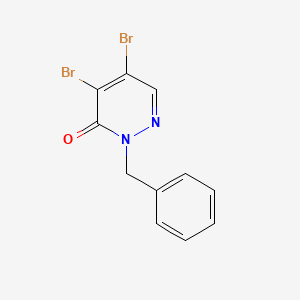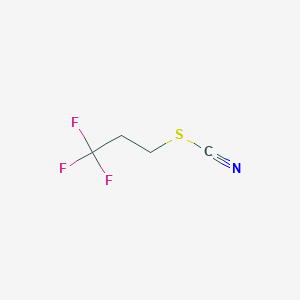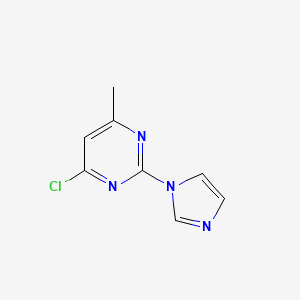
2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of enaminones with hydrazines in the presence of iodine as a catalyst . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of deiodinated pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine involves its interaction with specific molecular targets. The iodine and methyl substituents on the pyrazole ring can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethan-1-amine: Similar structure but lacks the iodine substituent.
2-(4-Chloro-5-methyl-1H-pyrazol-1-YL)ethan-1-amine: Similar structure with a chlorine substituent instead of iodine.
2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine: Similar structure with a bromine substituent instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine imparts unique chemical and physical properties such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Propriétés
Numéro CAS |
1354704-31-6 |
|---|---|
Formule moléculaire |
C6H10IN3 |
Poids moléculaire |
251.07 |
Nom IUPAC |
2-(4-iodo-5-methylpyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C6H10IN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3,8H2,1H3 |
Clé InChI |
YTWUFDWYVRDMSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1CCN)I |
SMILES canonique |
CC1=C(C=NN1CCN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B3047071.png)




